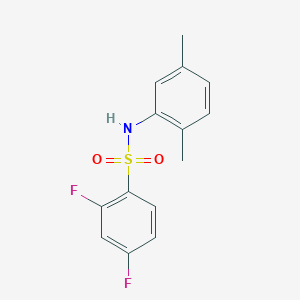
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide, also known as DPC-681, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, DPC-681 has been found to have a different mechanism of action that makes it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the inhibition of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide can disrupt the pH balance in cancer cells, leading to their death.
Biochemical and Physiological Effects
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been found to have several biochemical and physiological effects. In addition to its inhibition of CA IX, N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in lab experiments is its specificity for CA IX, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, one limitation of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CA IX based on the structure of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide. Another area of research is the exploration of the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in combination with other therapies for the treatment of cancer and other diseases. Additionally, the potential use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide in imaging and diagnostic applications is also an area of interest.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves the reaction of 2,5-dimethylphenylamine with 2,4-difluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide as a white solid with a high purity.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research areas that have explored the use of N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide include cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
|---|---|
Formule moléculaire |
C14H13F2NO2S |
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
N-(2,5-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-3-4-10(2)13(7-9)17-20(18,19)14-6-5-11(15)8-12(14)16/h3-8,17H,1-2H3 |
Clé InChI |
SCCGZJLJIKRIBH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(3-methoxyphenyl)-8-(4-methylphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1,3,9,11-tetraen-13-one](/img/structure/B265811.png)
![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)





![4-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B265858.png)


![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)
![3-bromo-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265885.png)
![2,4-difluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265887.png)
![5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide](/img/structure/B265888.png)